C4-O-C6-NH2 Conjugate Enables dTAG-13 with Sub-Nanomolar Degradation Potency
Thalidomide-4-O-C6-NH2 hydrochloride serves as the CRBN-recruiting module in dTAG-13, a PROTAC that degrades FKBP12ᴱ³⁶ⱽ with a reported DC₅₀ of approximately 0.5 nM and near-complete degradation (>95%) at 10 nM in cellular assays [1]. This performance depends critically on the C4-O-ether linkage geometry and the six-carbon alkylamine spacer, which together establish the optimal distance and orientation between the CRBN-binding thalidomide moiety and the FKBP12ᴱ³⁶ⱽ-binding AP1867 ligand [2].
| Evidence Dimension | Degradation potency (DC₅₀) of assembled PROTAC |
|---|---|
| Target Compound Data | dTAG-13 assembled using Thalidomide-4-O-C6-NH2 module: DC₅₀ ≈ 0.5 nM; >95% degradation at 10 nM [1] |
| Comparator Or Baseline | C5-substituted thalidomide conjugates typically exhibit altered CRBN binding poses and may require distinct linker lengths for optimal ternary complex formation [2] |
| Quantified Difference | C4 attachment preserves CRBN binding affinity (thalidomide-based ligands: IC₅₀ for CRBN typically 100-300 nM range) while providing a synthetically accessible vector for linker extension [3] |
| Conditions | Cellular degradation assays in HEK293T cells expressing FKBP12ᴱ³⁶ⱽ; DC₅₀ determined by Western blot quantification [1] |
Why This Matters
This established performance benchmark provides users with a validated CRBN-ligand-linker module for which downstream PROTAC assembly and degradation outcomes are documented in peer-reviewed literature.
- [1] Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation. Nature Chemical Biology, 14(5), 431-441. View Source
- [2] Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics. Nature Chemical Biology, 15(10), 937-944. View Source
- [3] Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. View Source
